methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines an indole moiety with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that this compound might have similar effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring through a series of condensation and cyclization reactions. Specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres, are often required to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and piperidine-containing molecules, such as:
- 2-methyl-1H-indole-3-carboxylic acid
- 1-(2-oxoacetyl)piperidine-4-carboxylate
- Ethyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is unique due to its specific combination of an indole moiety and a piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-15(13-5-3-4-6-14(13)19-11)16(21)17(22)20-9-7-12(8-10-20)18(23)24-2/h3-6,12,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKCFFDNGNWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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